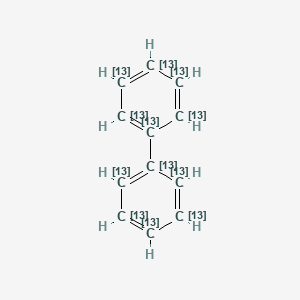
联苯-13C12
概述
描述
Biphenyl-13C12 is a stable isotope-labeled compound where all twelve carbon atoms in the biphenyl molecule are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its distinct isotopic signature. The molecular formula of Biphenyl-13C12 is 13C6H5-13C6H5, and it has a molecular weight of 166.12 g/mol .
科学研究应用
作用机制
Target of Action
Biphenyl-13C12, also known as Diphenyl-13C12 , is a stable isotope-labelled compound
Mode of Action
It is known that the compound is used in various scientific and industrial applications due to its stable isotope-labelled properties .
Biochemical Pathways
It is known that biphenyl compounds are involved in the biosynthesis of biphenyl phytoalexins in certain plants . In this process, benzoate-Coenzyme A ligase converts benzoic acid to benzoyl-CoA, which is then used by biphenyl synthase to form the biphenyls .
Result of Action
It is known that biphenyl compounds can have various effects depending on their specific structures and the biological systems in which they are present .
准备方法
Synthetic Routes and Reaction Conditions
Biphenyl-13C12 can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of aryl halides in the presence of catalysts and specific reaction conditions.
Wurtz-Fittig Reaction: This method involves the coupling of aryl halides with sodium metal in dry ether.
Ullmann Reaction: This method involves the coupling of aryl halides in the presence of copper powder at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of Biphenyl-13C12 involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Biphenyl-13C12 undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction.
Electrophilic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation: Biphenyl-13C12 can be oxidized to form biphenyl quinones or other oxidized derivatives.
Reduction: Reduction of biphenyl-13C12 can lead to the formation of hydrogenated biphenyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Biphenyl-13C12 yields nitrobiphenyls, while oxidation can produce biphenyl quinones .
相似化合物的比较
Biphenyl-13C12 is unique due to its isotopic labeling, which distinguishes it from other biphenyl compounds. Similar compounds include:
Biphenyl-d10: A deuterium-labeled biphenyl compound used for similar tracing studies.
Benzene-13C6: A carbon-13 labeled benzene compound used in studying aromatic systems.
Phenylcyclohexane-13C12, d16: A compound with both carbon-13 and deuterium labeling used in advanced material studies.
These compounds share similar applications but differ in their specific isotopic labeling, which provides unique advantages for various research purposes.
属性
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUZKKEUPVFJK-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745917 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.120 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104130-36-1 | |
| Record name | (~13~C_12_)-1,1'-Biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 104130-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate](/img/structure/B1443549.png)
![7-(1-(2-(Piperidin-1-ylmethyl)benzoyl)piperidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
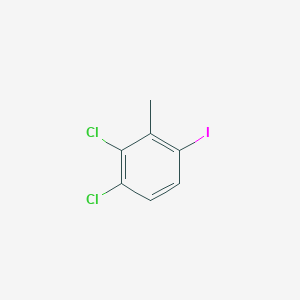
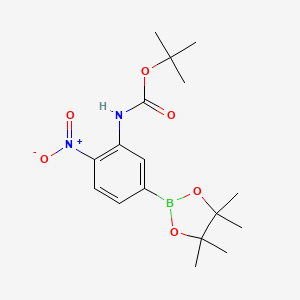
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)




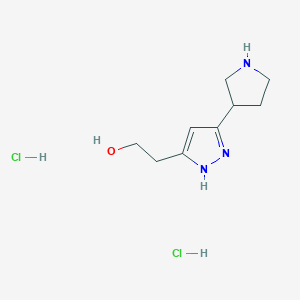
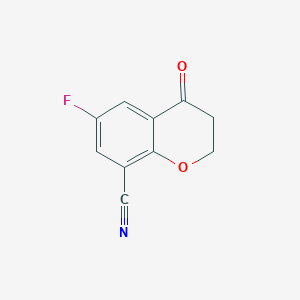

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
